Oxidative Stability: Ethyl Linoleate vs. Free Linoleic Acid and Ethyl Oleate — Relative Autoxidation Rate Comparison
Ethyl linoleate demonstrates substantially lower autoxidation rates compared to free linoleic acid, while oxidizing approximately 40-fold faster than ethyl oleate due to its two double bonds. This establishes a predictable intermediate oxidative stability profile: ethyl linoleate is more stable than the free acid form but significantly more reactive than the monounsaturated ethyl ester analog [1][2].
| Evidence Dimension | Relative autoxidation rate (oxygen uptake kinetics) |
|---|---|
| Target Compound Data | Ethyl linoleate: baseline oxidation rate (1.0× reference) |
| Comparator Or Baseline | Linoleic acid (free acid): oxidizes more rapidly than ethyl ester; Ethyl oleate: ethyl linoleate reacts approximately 40× faster |
| Quantified Difference | Free acid > ethyl ester in oxidation rate; ethyl linoleate ~40× faster than ethyl oleate |
| Conditions | Warburg respirometer; oxygen uptake measurement; neat compounds |
Why This Matters
Procurement for oxidation-sensitive formulations requires selection of the ester form over free acid for enhanced shelf stability, while awareness of the 40× differential versus ethyl oleate informs appropriate antioxidant packaging and storage decisions.
- [1] Holman RT, Elmer OC. The rates of oxidation of unsaturated fatty acids and esters. Journal of the American Oil Chemists' Society. 1947;24(4):127-129. View Source
- [2] Holman RT. Autoxidation of fats and related substances. Progress in the Chemistry of Fats and Other Lipids. 1954;2:51-98. View Source
